Cbznh-peg3-bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

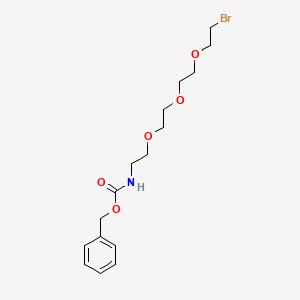

C16H24BrNO5 |

|---|---|

Molecular Weight |

390.27 g/mol |

IUPAC Name |

benzyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C16H24BrNO5/c17-6-8-20-10-12-22-13-11-21-9-7-18-16(19)23-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,19) |

InChI Key |

SBOYIMLKVIQDPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCBr |

Origin of Product |

United States |

The Strategic Importance of Protecting Groups in Complex Organic Molecule Synthesis

The synthesis of complex organic molecules, particularly those with biological relevance like peptides and pharmaceuticals, often requires a multistep approach where specific functional groups must be temporarily masked or "protected" to prevent unwanted side reactions. The Carboxybenzyl (Cbz) group is a widely utilized protecting group for amines. numberanalytics.comtotal-synthesis.com Introduced by Bergmann and Zervas in the 1930s, the Cbz group became a cornerstone of peptide synthesis. wikipedia.org It effectively suppresses the nucleophilic and basic nature of the amine's lone pair of electrons by converting the amine into a less reactive carbamate (B1207046). total-synthesis.comyoutube.com This "masking" allows for chemical transformations to be performed on other parts of the molecule without affecting the protected amine. numberanalytics.com The Cbz group is valued for its stability under a range of conditions, including basic and mildly acidic environments, and its straightforward removal via catalytic hydrogenation. ijacskros.com This strategic use of protecting groups is fundamental to achieving high yields and regioselectivity in the synthesis of intricate molecular targets. numberanalytics.com

Polyethylene Glycol Peg Scaffolds in Modern Chemical Biology and Bioconjugation Methodologies

Polyethylene (B3416737) glycol (PEG) linkers are polymers of ethylene (B1197577) glycol that have become indispensable tools in chemical biology and drug delivery. broadpharm.combroadpharm.com The process of attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of drugs and biomolecules. Key advantages conferred by PEGylation include improved solubility in aqueous solutions, increased stability, and extended circulation half-life in the body. axispharm.com PEG linkers can be monodisperse, having a precise number of repeating units, or polydisperse, with a range of molecular weights. broadpharm.combroadpharm.com

The Cbz-NH-PEG3-Bromide molecule incorporates a discrete PEG3 linker, meaning it contains three ethylene glycol units. This short, flexible spacer serves several purposes. It enhances the water solubility of the molecule and the conjugates derived from it. cd-bioparticles.netbroadpharm.com In the context of more complex applications like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), PEG linkers provide spatial separation between two different parts of a molecule, allowing each to function optimally. broadpharm.combiochempeg.com The defined length of the PEG3 linker allows for precise control over the distance and orientation between conjugated moieties.

Halide Functionalities As Versatile Leaving Groups in Synthetic Transformations

In organic chemistry, a leaving group is an atom or group of atoms that is displaced from a substrate during a substitution or elimination reaction. byjus.com The efficiency of such reactions is highly dependent on the ability of the leaving group to depart. Halides are among the most effective leaving groups. In nucleophilic substitution reactions, an electron-rich species (the nucleophile) attacks an electron-deficient carbon atom, leading to the expulsion of the leaving group. wikipedia.orgpressbooks.pub

The bromide ion (Br-), as present in Cbz-NH-PEG3-Bromide, is an excellent leaving group because it is the conjugate base of a strong acid (hydrobromic acid, HBr) and is therefore stable on its own. libretexts.orgmedkoo.com This property makes the carbon atom to which it is attached highly susceptible to attack by a wide range of nucleophiles, such as amines, thiols, or carboxylates. This reactivity is the basis for many crucial bond-forming reactions in organic synthesis. The reaction can proceed through different mechanisms, such as the single-step SN2 mechanism or the two-step SN1 mechanism, depending on the substrate and reaction conditions. pressbooks.publibretexts.org

Cbz Nh Peg3 Bromide As a Model Multifunctional Building Block in Academic Research

Benzyloxycarbonyl (Cbz) Amine Protection: Advanced Synthetic Protocols

The benzyloxycarbonyl (Cbz) group is a cornerstone in synthetic organic chemistry for the protection of amines, prized for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenation. ijacskros.comtotal-synthesis.com Its application in the synthesis of complex molecules like Cbz-NH-PEG3-bromide requires advanced protocols that ensure high yield, selectivity, and compatibility with other functional groups. numberanalytics.com

Facile and Green Protocols for N-Cbz Protection of Amines

Traditional methods for the N-benzyloxycarbonylation of amines often involve the use of benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of an organic or inorganic base. ijacskros.comtotal-synthesis.com However, a push towards more environmentally benign and efficient synthetic routes has led to the development of "green" protocols.

One such advancement is the use of water as a reaction medium. ijacskros.comresearchgate.net This method offers significant advantages, including being cost-effective, environmentally friendly, and often resulting in high chemoselectivity and impressive yields without the need for anhydrous organic solvents. ijacskros.comresearchgate.net The reaction of amines with Cbz-Cl in water at room temperature has been shown to be a simple and efficient method for Cbz protection. ijacskros.com

Another green approach utilizes polyethylene (B3416737) glycol (PEG) as a reaction medium. For instance, PEG-400 and PEG-600 have been successfully employed as promoters for the N-Cbz protection of various amines, yielding excellent results at room temperature. researchgate.nettandfonline.com This method is highly chemoselective, protecting the amine group even in the presence of hydroxyl or thiol groups. tandfonline.com

The following table summarizes various reagents and conditions for N-Cbz protection, highlighting both traditional and green methodologies.

| Reagent/Catalyst | Solvent | Conditions | Key Advantages |

| Benzyl Chloroformate (Cbz-Cl) & Base | Organic Solvent | Basic conditions | Traditional, well-established method. numberanalytics.com |

| Cbz-Cl | Water | Room Temperature | Environmentally friendly, high chemoselectivity. ijacskros.comresearchgate.net |

| Cbz-Cl & PEG-400/PEG-600 | Neat | Room Temperature | Green promoter, high yields, chemoselective. researchgate.nettandfonline.com |

| N-(Benzyloxycarbonyloxy)succinimide | - | Neutral conditions | Avoids the use of strong bases. numberanalytics.com |

Stereochemical Considerations in Chiral Amine Derivatization with Cbz

When synthesizing molecules with chiral centers, such as derivatives of chiral amines, it is paramount to control the stereochemistry throughout the synthetic sequence. The Cbz protection of chiral amines must proceed without racemization to maintain the enantiomeric purity of the substrate.

Fortunately, many of the developed protocols for N-Cbz protection have been shown to be effective in preserving the stereochemical integrity of chiral amines. For instance, the use of Cbz-Cl in water has been demonstrated to derivatize chiral amines without causing racemization. ijacskros.comresearchgate.net Similarly, nickel-catalyzed enantioconvergent couplings have been developed that can utilize Cbz-protected amines as reaction partners, affording enantioenriched products. nih.gov This indicates that the Cbz group is compatible with stereoselective transformations.

Recent research has also explored the enantioselective arylation of isoxazoles using N-Cbz-protected azonaphthalenes, resulting in axially chiral products with excellent enantiocontrol. researchgate.net The Cbz protecting group in these products could be readily removed while maintaining the enantiomeric purity of the resulting amine. researchgate.net These findings underscore the importance of selecting appropriate reaction conditions and catalysts to ensure that the introduction of the Cbz group does not compromise the stereochemistry of the molecule.

Selective Cbz Installation in Polyfunctional Substrates

The synthesis of complex molecules often involves substrates bearing multiple functional groups. In such cases, chemo-selective protection of a specific amine group is crucial to avoid unwanted side reactions. The Cbz group can be selectively introduced in the presence of other functionalities, such as hydroxyl groups, due to the higher nucleophilicity of the amine. organic-chemistry.orgresearchgate.net

Protocols utilizing PEG as a reaction medium have demonstrated high chemoselectivity, with the amine group being protected while hydroxyl and thiol groups remain intact. tandfonline.com Similarly, Cbz protection in aqueous media has shown excellent chemoselectivity, even in the presence of ester moieties, which is particularly significant in peptide chemistry. ijacskros.com

The choice of protecting group strategy is critical when multiple protecting groups are present on the same molecule. It is often advantageous to select "orthogonal" protecting groups, which can be removed under different conditions. masterorganicchemistry.com For example, a Cbz group, which is removed by hydrogenation, can be used in conjunction with a Boc group, which is acid-labile. masterorganicchemistry.com This allows for the selective deprotection of one amine group while the other remains protected.

Precision Synthesis of Oligoethylene Glycol (PEG) Chains for Defined Linker Architectures

The oligoethylene glycol (PEG) component of Cbz-NH-PEG3-bromide serves as a hydrophilic spacer, and its precise length is critical for defining the linker's architecture and properties. The synthesis of monodisperse, or well-defined, PEG chains is therefore a key aspect of preparing this compound.

Monodisperse Oligo(ethylene glycol) Synthesis: Methodological Advances

Traditional polymerization of ethylene (B1197577) oxide results in polydisperse PEG mixtures, where the chains have varying lengths. nih.gov For applications requiring precise linker lengths, monodisperse PEGs are necessary. The synthesis of these well-defined oligomers presents a significant challenge.

Stepwise organic synthesis is a common approach to produce monodisperse PEGs. nih.gov This method involves the sequential addition of ethylene glycol units. One strategy employs a monomer with a tosyl group at one end and a protecting group, such as a 4,4'-dimethoxytrityl (DMTr) group, at the other. nih.gov The synthesis cycle typically involves deprotonation, coupling via a Williamson ether formation, and deprotection to allow for the next monomer addition. nih.gov Solid-phase synthesis on a polystyrene support has been utilized to facilitate this process and avoid chromatographic purification. nih.gov

Another approach involves the use of a base-labile protecting group, which can simplify the synthesis by reducing the number of steps in each elongation cycle. researchgate.net Large-scale synthetic procedures for monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates, which are versatile intermediates for heterobifunctional PEGs, have been developed without the need for chromatography. rsc.org

Functionalization Strategies for Terminal PEG Moieties

To create the Cbz-NH-PEG3-bromide structure, the monodisperse PEG3 chain must be functionalized with an amine at one terminus and a bromide at the other.

The synthesis of an amino-terminated PEG often begins with the activation of a terminal hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate. nih.gov This is typically achieved by reacting the PEG with tosyl chloride or mesyl chloride in the presence of an organic base. nih.gov The resulting activated PEG can then undergo nucleophilic substitution with an amine source.

For the other terminus, a bromide group can be introduced. Bromo-PEG-acid and Bromo-PEG-alcohol are commercially available and serve as useful starting materials. broadpharm.commedkoo.com The bromide is a good leaving group for subsequent nucleophilic substitution reactions. broadpharm.com In the context of synthesizing Cbz-NH-PEG3-bromide, a precursor like Bromo-PEG3-alcohol could potentially be converted to an amine, which is then protected with a Cbz group. Alternatively, a Cbz-protected amino alcohol could be reacted with a PEGylating agent that introduces the bromo-PEG3 moiety.

The following table lists some common functional groups used in PEGylation and their reactive partners.

| PEG Functional Group | Reactive Partner Functional Group | Resulting Linkage |

| NHS Ester | Amine | Amide biochempeg.com |

| Aldehyde | Primary Amine | Secondary Amine (via reductive amination) biochempeg.com |

| Halide (e.g., Bromide) | Deprotonated Carboxylic Acid | Ester biochempeg.com |

| Halide (e.g., Bromide) | Thiol | Thioether broadpharm.com |

| Carboxylic Acid | Amine | Amide (with activators like EDC) broadpharm.com |

Regioselective Bromination of Aliphatic and Benzylic Positions

Convergent and Linear Synthetic Pathways to Cbz-NH-PEG3-bromide

There are two primary synthetic strategies for constructing complex molecules like Cbz-NH-PEG3-bromide: linear and convergent synthesis.

The choice between a linear and convergent approach depends on several factors, including the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reactions. For heterobifunctional linkers, convergent approaches are often favored as they provide greater flexibility and control over the final structure. chemrxiv.orgchempep.com The synthesis of heterobifunctional glycoconjugates, for example, often employs a convergent strategy to efficiently couple different carbohydrate ligands to a scaffold. chemrxiv.org Similarly, trifunctional oligoethyleneglycol-amine linkers have been synthesized using a convergent pathway. researchgate.net

Table 2: Comparison of Synthetic Pathways

| Pathway | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Step-by-step assembly of the molecule from one end to the other. | Conceptually simple and easy to plan. | Often results in low overall yields for multi-step syntheses. |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields, allows for parallel synthesis of intermediates. chemrxiv.org | May require more complex planning and synthesis of fragments. |

Nucleophilic Substitution Reactions Involving the Terminal Bromide Moiety

The terminal bromide of Cbz-NH-PEG3-bromide is a key functional handle for conjugation and modification, primarily through nucleophilic substitution reactions.

Mechanistic Pathways of SN1 and SN2 Reactions with Cbz-NH-PEG3-bromide

The substitution of the bromide in Cbz-NH-PEG3-bromide can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, depending on the reaction conditions and the structure of the nucleophile. libretexts.orgchemistryguru.com.sgviu.ca

SN2 Mechanism : This pathway involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromide, and the bromide leaving group departs simultaneously. libretexts.orgmasterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the carbon center. libretexts.orgucsd.edu Given that the bromide in Cbz-NH-PEG3-bromide is on a primary carbon, the SN2 mechanism is generally favored due to lower steric hindrance. chemistryguru.com.sgviu.capressbooks.pub The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orglibretexts.org

SN1 Mechanism : This two-step mechanism involves the initial, slow departure of the bromide leaving group to form a carbocation intermediate. chemistryguru.com.sgucsd.edu This is followed by a rapid attack of the nucleophile on the carbocation. chemistryguru.com.sg While primary alkyl halides like Cbz-NH-PEG3-bromide are less likely to undergo SN1 reactions due to the instability of the primary carbocation, conditions that stabilize this intermediate can promote this pathway. ucsd.edu The rate of an SN1 reaction is dependent only on the concentration of the substrate. chemistryguru.com.sglibretexts.org

Reactivity Profile of Bromide as a Leaving Group: Comparative Studies

The bromide ion is considered a very good leaving group in nucleophilic substitution reactions. medkoo.combroadpharm.commedkoo.combroadpharm.combroadpharm.com Its effectiveness stems from its ability to stabilize the negative charge that develops as the C-Br bond breaks. The stability of the leaving group is a critical factor in the rate of both SN1 and SN2 reactions. libretexts.org

Comparative studies on alkyl halides have shown the following trend in leaving group ability: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because larger halides are more polarizable and can better distribute the negative charge. In a study comparing various leaving groups on a neopentyl skeleton, bromide was found to be more reactive than p-toluenesulfonate and methanesulfonate. nih.gov

| Leaving Group | Relative Reactivity |

| I⁻ | Most Reactive |

| Br⁻ | Highly Reactive |

| Cl⁻ | Moderately Reactive |

| F⁻ | Least Reactive |

Role of Lewis Acids in Bromide Leaving Group Activation

Lewis acids can be employed to enhance the leaving group ability of the bromide. saskoer.ca A Lewis acid, an electron pair acceptor, can coordinate to the bromine atom, making the C-Br bond more polarized and facilitating its cleavage. saskoer.camasterorganicchemistry.comwikipedia.org This activation generates a more electrophilic carbon center, or in the case of an SN1-like mechanism, promotes the formation of a carbocation. wikipedia.org Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃). saskoer.camasterorganicchemistry.com This strategy is particularly useful in reactions like Friedel-Crafts alkylation. saskoer.cawikipedia.org Some studies have explored the use of dual nickel and Lewis acid catalysis for cross-electrophile coupling reactions involving aryl halides. nih.gov

Reactivity and Stability Profile of the Cbz-Protected Amine Functionality

The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its selective removal. slideshare.netmasterorganicchemistry.com

Chemical Stability of the Cbz Group Under Varying pH and Redox Conditions

The Cbz group exhibits considerable stability across a range of pH values and is resistant to many oxidizing and reducing agents. researchgate.net

pH Stability : The Cbz group is generally stable to both acidic and basic conditions. researchgate.net It is resistant to cleavage by treatment with aqueous acids and bases at room temperature. organic-chemistry.org However, it can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures. libretexts.org

Redox Stability : The Cbz group is stable to many common oxidizing agents. organic-chemistry.org Its primary method of removal is through catalytic hydrogenation (e.g., using H₂ with a palladium catalyst), which is a reductive cleavage. masterorganicchemistry.com It is also stable to some reducing agents like sodium in liquid ammonia. organic-chemistry.org

| Condition | Stability of Cbz Group |

| Mild Acid (e.g., pH 4, RT) | Stable organic-chemistry.org |

| Strong Acid (e.g., pH < 1, 100°C) | Labile organic-chemistry.org |

| Mild Base (e.g., pH 9, RT) | Stable organic-chemistry.org |

| Strong Base (e.g., pH > 12, 100°C) | Labile organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd) | Labile masterorganicchemistry.com |

| Common Oxidizing Agents | Stable organic-chemistry.org |

Selective Deprotection Strategies: Catalytic Hydrogenation and Alternative Methods

The removal of the Cbz protecting group is a critical step in the synthetic application of Cbz-NH-PEG3-bromide derivatives. The choice of deprotection method is often dictated by the presence of other functional groups within the molecule.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed and generally mild method for Cbz deprotection. total-synthesis.comhighfine.com The process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. total-synthesis.comscientificupdate.com The reaction proceeds via hydrogenolysis, where the benzylic C-O bond of the carbamate (B1207046) is cleaved, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com

The efficiency of this method can be influenced by several factors. For instance, the presence of certain functional groups, like thioethers, can poison the catalyst, reducing its activity. nih.gov In such cases, using an excess of the catalyst may be necessary. google.com Conversely, the reaction can sometimes be accelerated by the addition of a mild acid, which protonates the liberated amine, preventing it from coordinating with and deactivating the palladium catalyst. highfine.com For substrates containing functionalities sensitive to reduction, such as aryl halides, careful selection of the catalyst and reaction conditions is crucial to avoid undesired side reactions like dehalogenation. highfine.comscientificupdate.com Transfer hydrogenation, which utilizes hydrogen donors like formic acid or ammonium (B1175870) formate, offers an alternative to using gaseous hydrogen and can sometimes provide better selectivity. nih.govorganic-chemistry.org

Table 1: Comparison of Catalytic Hydrogenation Conditions for Cbz Deprotection

| Catalyst | Hydrogen Source | Typical Conditions | Notes |

| 5-10% Pd/C | H₂ gas | Atmospheric or elevated pressure, room temperature to 60°C in solvents like MeOH or THF. total-synthesis.com | Standard and widely used method. total-synthesis.comscientificupdate.com |

| 10-20% Pd(OH)₂/C | H₂ gas | Similar to Pd/C. | Often more effective for substrates prone to catalyst poisoning. highfine.com |

| Pd/C | Formic acid/Ammonium formate | Room temperature to elevated temperatures. nih.govorganic-chemistry.org | A form of transfer hydrogenation, avoids the use of flammable H₂ gas. nih.gov |

| PdCl₂ | Triethylsilane | Methylene (B1212753) chloride. | Can be used to avoid dehalogenation of sensitive substrates. highfine.com |

Alternative Methods:

While catalytic hydrogenation is common, alternative methods for Cbz deprotection are valuable, especially when dealing with substrates incompatible with hydrogenation conditions.

Acidic Conditions: Strong acids like hydrogen bromide (HBr) in acetic acid can cleave the Cbz group. highfine.com However, these harsh conditions can also affect other acid-labile protecting groups like Boc. total-synthesis.com A milder approach using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been developed for the selective deprotection of Cbz groups in the presence of other sensitive functionalities. acs.org

Nucleophilic Attack: A notable alternative involves the nucleophilic attack of a thiol at the benzylic carbon of the Cbz group. scientificupdate.com This method, which can be performed under basic conditions, generates an amine carbonate that subsequently decarboxylates to yield the free amine. scientificupdate.comorganic-chemistry.org For example, 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) has been shown to effectively deprotect Cbz-amines. organic-chemistry.org This strategy is particularly useful for substrates containing reducible groups that would not tolerate hydrogenation. scientificupdate.comorganic-chemistry.org

Table 2: Selected Alternative Cbz Deprotection Methods

| Reagent(s) | Mechanism | Conditions | Advantages |

| HBr in Acetic Acid | Acidolysis | Room temperature or elevated temperatures. | Effective but can be harsh. highfine.com |

| AlCl₃ in HFIP | Lewis Acid-mediated cleavage | Room temperature. | Mild, metal-free, and selective. acs.org |

| 2-Mercaptoethanol, K₃PO₄ | Nucleophilic displacement | 75°C in DMA. | Tolerant of reducible functional groups. organic-chemistry.org |

| Trimethylsilyl iodide (TMSI) | Lewis Acid-mediated cleavage | - | Can be effective but may lack selectivity. acs.org |

Conformational Dynamics and Steric Effects of the PEG3 Linker Segment

Impact of PEG Chain Flexibility on Reaction Accessibility and Steric Hindrance

The PEG3 linker enhances the aqueous solubility of the molecule, a crucial property for biological applications. biochempeg.com Its flexible nature, arising from the rotation around the C-C and C-O bonds, allows the molecule to adopt various conformations in solution. This flexibility can be advantageous in bioconjugation reactions, as it can reduce steric hindrance between the reactive ends of the linker and bulky biomolecules, thereby facilitating conjugation. vulcanchem.com

However, the PEG linker can also influence reaction accessibility. The chain can fold back on itself, potentially shielding the reactive bromide or the Cbz-protected amine, thus affecting their accessibility to reactants. The conformation of the PEG chain is influenced by its interaction with the solvent. In aqueous environments, the hydrophilic nature of the PEG units leads to a more extended conformation to maximize hydration. capes.gov.br In contrast, in less polar organic solvents, the chain may adopt a more compact, coiled conformation.

Computational Modeling of Oligo(ethylene glycol) Conformations in Solution

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for investigating the conformational dynamics of oligo(ethylene glycol) chains in solution. nih.govresearchgate.net These studies provide insights into the preferred conformations and the interactions between the PEG linker, the solvent, and other parts of the molecule.

Simulations have shown that short oligo(ethylene glycol) chains like PEG3 can exist in a dynamic equilibrium between different conformational states, including helical and more extended, planar forms. capes.gov.br The presence of charged groups or other interacting moieties on the molecule can significantly influence the conformational landscape of the PEG linker. researchgate.net For instance, electrostatic interactions can lead to more compact or extended structures depending on the nature of the charges and the solvent environment. nih.gov

In the context of PROTACs (PROteolysis TArgeting Chimeras), where PEG linkers are commonly used, the length and conformation of the linker are critical for inducing the formation of a stable ternary complex between the target protein and an E3 ligase. chemrxiv.org Computational studies have revealed that the dihedral angles of the PEG3 linker in a bound state can deviate significantly from their ideal gauche conformations, indicating that the linker can adopt strained geometries to facilitate protein-protein interactions. chemrxiv.org Understanding these conformational preferences through computational modeling is essential for the rational design of linkers with optimal lengths and flexibilities for specific applications.

Rational Design of Bioconjugates Using Cbznh-peg3-bromide

The rational design of bioconjugates—the joining of two or more molecules, at least one of which is a biomolecule—relies on precise control over where and how chemical linkers attach. This compound is particularly well-suited for this purpose due to its heterobifunctional nature, which allows for directed, stepwise conjugation strategies. biochempeg.commdpi.com

Development of Site-Specific Conjugation Reagents for Biomolecules

Site-specific conjugation is crucial for preserving the biological activity of molecules like proteins and peptides. nih.gov The this compound linker enables this precision through its two distinct reactive ends. The bromide group is an excellent leaving group, making it reactive toward nucleophiles like the thiol groups found in cysteine residues or amine groups in lysine (B10760008) residues of proteins. axispharm.combroadpharm.combroadpharm.com The other end features a Cbz-protected amine. This protecting group prevents the amine from reacting prematurely. researchgate.netresearchgate.net

This "orthogonal" reactivity allows for a two-step conjugation process. First, the bromide end can be reacted with a specific site on a biomolecule. Subsequently, the Cbz group can be removed under specific conditions, such as hydrogenolysis or treatment with HBr in acetic acid, to expose the amine. oup.com This newly available amine can then be reacted with a second molecule of interest, for example, one containing a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester. thermofisher.com This controlled methodology is fundamental in creating complex and well-defined structures like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where precise linking is essential for function. broadpharm.combiochempeg.comfujifilm.com

Table 1: Reactive Moieties of this compound and Their Conjugation Partners

| Reactive Group on Linker | Chemical Name | Common Conjugation Partner on Biomolecule | Resulting Linkage |

| -Br | Bromide | Thiol (-SH) | Thioether |

| Amine (-NH₂) | Secondary Amine | ||

| -NH₂ (after deprotection) | Amine | Carboxylic Acid (-COOH) | Amide |

| NHS Ester | Amide |

Construction of PEGylated Peptides and Proteins for Biophysical Studies

PEGylation, the attachment of PEG chains to biomolecules, is a widely used strategy to improve the physicochemical properties of peptides and proteins. creativepegworks.comfrontiersin.org The short, hydrophilic PEG3 spacer in this compound can enhance the aqueous solubility and stability of the conjugated biomolecule. broadpharm.com These alterations are critical for biophysical studies that investigate protein structure, function, and stability. biopharminternational.complos.org

A range of biophysical techniques are employed to characterize these PEGylated conjugates. Dynamic Light Scattering (DLS) can determine changes in the hydrodynamic size of a protein after PEGylation, while Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy can confirm that the protein's secondary structure is maintained, which is crucial for its biological activity. plos.orgkbibiopharma.com

Research findings on related PEGylated peptides demonstrate the impact of such modifications. For instance, studies on PEGylated antimicrobial peptides have shown that while PEGylation can sometimes slightly decrease the peptide's in vitro activity, it often significantly reduces its toxicity. creativepegworks.com Biophysical methods like Surface Plasmon Resonance (SPR) can be used to quantify changes in how these peptides interact with model cell membranes, revealing differences in association constants between the original and PEGylated forms. creativepegworks.com Such studies are essential for understanding how the addition of a PEG linker, even a short one like PEG3, modulates the biological and physical behavior of a peptide or protein. plos.org

Table 2: Illustrative Research Findings on Peptide PEGylation

| Peptide | Modification | Key Biophysical Finding | Impact on Activity | Reference |

| Met-G-CSF | Site-specific mono-PEGylation | Increased thermal stability and reduced aggregation propensity, as shown by DLS and spectroscopy. | Comparable in vitro biological activity to non-PEGylated form. | plos.org |

| LyeTx I-b | PEGylation (2.0 kDa PEG) | Association constant to anionic membranes was halved compared to the non-PEGylated form (measured by SPR). | Antimicrobial activity was reduced, but cytotoxicity was also decreased. | creativepegworks.com |

Integration into Nucleic Acid Architectures and Modified Oligonucleotides

The application of PEG linkers extends to the modification of nucleic acids for therapeutic and diagnostic purposes. creative-biogene.comchempep.com PEGylation can enhance the stability of oligonucleotides like siRNA and antisense strands, prolonging their circulation time and improving cellular uptake. creative-biogene.com While specific research focusing solely on this compound in this area is limited, its chemical properties make it a suitable candidate for such applications.

The linker can be incorporated into nucleic acid structures using established methods. For example, the bromide end could react with a thiol- or amine-modified oligonucleotide. Alternatively, a derivative of the linker could be converted into a phosphoramidite, allowing its direct incorporation at a specific position during automated solid-phase oligonucleotide synthesis. nih.gov

Once attached, the Cbz-protected amine serves as a latent functional handle. After deprotection, this amine can be used to conjugate other moieties, such as targeting ligands, fluorophores, or other biomolecules, creating complex, multi-functional nucleic acid architectures. chempep.commdpi.com This approach is valuable for building diagnostic probes and developing targeted nucleic acid-based therapies. creative-biogene.commdpi.com

Functional Materials Science: Engineering with this compound Derivatives

In materials science, this compound and its derivatives serve as versatile building blocks for creating functional polymers and modifying surfaces to achieve specific properties and interactions.

Synthesis of Polymer Scaffolds with Defined Functionalities

Polymer scaffolds are three-dimensional networks that provide structural support for applications ranging from tissue engineering to controlled drug release. arxiv.orgumich.edunih.gov The properties of these scaffolds can be precisely tuned by incorporating functional building blocks. Bifunctional linkers like this compound are valuable for this purpose, as they can act as cross-linkers to connect different polymer chains or as functional pendants along a polymer backbone. mdpi.com

For example, this compound can be used to cross-link polymers containing nucleophilic groups (e.g., amines), forming hydrogels. frontiersin.org The density of cross-linking and the resulting mechanical properties of the hydrogel can be tuned by controlling the stoichiometry of the reaction. jenkemusa.com Furthermore, after the scaffold is formed, the Cbz protecting group can be removed to expose amine functionalities throughout the polymer matrix. These amines can then be used to immobilize bioactive molecules, such as peptides or growth factors, creating a scaffold that can actively direct cell behavior for tissue regeneration. umich.edudiva-portal.org

Table 3: Potential Functionalities Introduced by this compound in Polymer Scaffolds

| Scaffold Component | Role of this compound Derivative | Resulting Functionality | Potential Application |

| Amine-containing polymer (e.g., Gelatin, Chitosan) | Cross-linker via bromide reaction | Tunable mechanical stiffness | 3D Printing Bio-ink, Tissue Scaffold |

| Polymer with pendant this compound | Introduces protected amine groups | Post-fabrication functionalization with biomolecules | Bioactive scaffolds for cell culture |

| Block Copolymers | Functional block segment | Self-assembly into micelles or other nanostructures | Drug Delivery Systems |

Surface Modification of Substrates for Controlled Interactions

Modifying the surfaces of materials is essential for controlling their interaction with biological environments. rsc.org PEGylation is a common strategy to create "stealth" surfaces on nanoparticles or medical devices that resist non-specific protein adsorption and reduce immune responses. rsc.orgnju.edu.cn this compound allows for a multi-step surface functionalization.

First, the linker can be grafted onto a substrate via its reactive bromide end. This is applicable to a variety of surfaces that can be functionalized with nucleophiles like thiols or amines. Once the linker is attached, the surface is coated with a layer of short PEG chains terminated by a Cbz-protected amine. In a second step, the Cbz group is removed, exposing a reactive amine on the surface. creative-biolabs.com This amine can then be used to covalently attach specific targeting ligands, such as antibodies or peptides. nih.gov This strategy allows for precise control over the density of ligands on the surface, which is a critical factor in optimizing interactions with specific cells or receptors for applications in targeted drug delivery and diagnostics. nju.edu.cnresearchgate.netresearchgate.net

Medicinal Chemistry Applications: Linker Design and Molecular Probes

The precise control over molecular architecture is paramount in medicinal chemistry. Linkers are crucial components that influence the physicochemical properties and biological activity of therapeutic agents and probes. adcreview.com Heterobifunctional linkers like Cbz-NH-PEG3-bromide, which contain a protected amine and a reactive bromide, are instrumental in this context. broadpharm.com The Cbz group provides stable protection for the amine, which can be selectively removed under specific conditions to allow for subsequent coupling reactions, while the bromide serves as an electrophilic handle for alkylating nucleophiles such as thiols, amines, or carboxylates. broadpharm.com

The PEG3 moiety is particularly advantageous. Its hydrophilic nature can improve the solubility of often hydrophobic drug payloads or ligands, mitigating aggregation issues and potentially improving bioavailability. adcreview.comjenkemusa.com The length of the PEG chain is a critical parameter that must be optimized for each specific application. nih.govtcichemicals.com For instance, in PROTACs, the linker length dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient formation of the ternary complex required for ubiquitination and subsequent protein degradation. nih.govbroadpharm.com

Researchers utilize building blocks analogous to Cbz-NH-PEG3-bromide to systematically vary linker length and composition. By synthesizing a library of linkers with different PEG chain lengths (e.g., PEG2, PEG4, etc.), chemists can fine-tune the properties of the final multicomponent assembly to achieve optimal biological activity. nih.govtcichemicals.com The synthetic strategy would typically involve first reacting the bromide end of the linker with one binding element, followed by deprotection of the Cbz-amine and coupling with the second binding element.

Table 1: Representative Bifunctional PEG Linkers in Multicomponent Assembly

| Compound/Linker Type | Functional Group 1 | Functional Group 2 | Application Example | Key Finding/Reference |

| Amine-PEG-Bromide | Amine (or protected) | Bromide | PROTAC/ADC Synthesis | The bromide is a good leaving group for nucleophilic substitution, while the amine allows for coupling to carboxylic acids or NHS esters. broadpharm.com |

| PEG-based PROTAC Linkers | E3 Ligand Binder | Target Protein Binder | Targeted Protein Degradation | Linker length and composition (often PEG/alkyl chains) are critical for ternary complex formation and degradation efficiency. nih.govbroadpharm.com |

| Branched PEG Linkers | Multiple functional arms | Antibody/Drug | High DAR ADCs | Branched linkers with PEG fragments allow for higher drug-to-antibody ratios (DARs) while maintaining favorable properties. nih.govjenkemusa.com |

| PEGylated Val-Cit Linker | Val-Cit dipeptide | PEG Spacer | ADCs | Incorporating a PEG spacer can improve the in vivo therapeutic activity of ADCs with cleavable linkers. unimi.it |

Molecular probes are indispensable tools for validating drug-target interactions and dissecting biological pathways. Cbz-NH-PEG3-bromide serves as a valuable scaffold for synthesizing such probes. A typical probe consists of a binding moiety (pharmacophore), a reporter tag (e.g., a fluorophore or biotin), and a linker connecting them. nih.govmdpi.com

The PEG3 linker in Cbz-NH-PEG3-bromide provides sufficient spatial separation to ensure that the reporter tag does not sterically hinder the binding of the pharmacophore to its target protein. nih.govacs.org For example, a fluorescent probe could be synthesized by first coupling a target-binding ligand to the bromide end of the linker. After deprotecting the amine, a fluorescent dye containing an amine-reactive group (like an NHS ester) can be attached.

Such probes are used in assays like NanoBRET™ Target Engagement, where the probe competes with a test compound for binding to a target protein fused to a nanoluciferase enzyme. acs.orgacs.org The resulting signal allows for the quantitative measurement of compound binding affinity in living cells, a crucial step in drug development. The development of fluorescent ligands with short PEG linkers has been shown to be effective for studying target engagement at intracellular binding sites. acs.org

Design of Molecular Linkers for Multicomponent Assemblies

Chemical Biology Probes: Synthesis and Application

In chemical biology, probes are designed to interact with and report on complex biological systems, often with temporal and spatial control. The structural features of Cbz-NH-PEG3-bromide make it suitable for incorporation into sophisticated probes, including those with cleavable elements or photoactivatable groups.

Controlled release of a therapeutic agent or a reporter molecule is a key feature of many advanced drug delivery systems and chemical biology tools. biochempeg.comunirioja.es Linkers can be engineered to be stable in circulation but cleave in response to a specific trigger within the target environment, such as a change in pH or the presence of specific enzymes. biochempeg.com

A building block like Cbz-NH-PEG3-bromide can be incorporated into a larger, cleavable linker structure. For example, it could be used to connect a drug to a linker containing an enzyme-labile peptide sequence (e.g., Val-Cit, which is cleaved by cathepsin B in lysosomes). unimi.itunipd.it The PEG3 component can enhance the solubility and accessibility of the cleavage site to the enzyme. nih.govunimi.it Studies have shown that the length of a PEG spacer adjacent to a cleavable unit can significantly impact the rate of cleavage, highlighting the importance of linker design in release studies. nih.gov

Table 2: Examples of Cleavage Mechanisms in PEG-Containing Linkers

| Cleavage Trigger | Linker Moiety Example | Application | Mechanism |

| Protease (e.g., Cathepsin B) | Valine-Citulline (Val-Cit) | Antibody-Drug Conjugates | Enzymatic cleavage of the dipeptide inside the lysosome releases the drug payload. unimi.itunipd.it |

| Acidic pH | Acetal, Hydrazone | Drug Delivery Systems | Hydrolysis of the acid-labile group in the low pH environment of endosomes or tumors triggers release. unirioja.es |

| Glutathione (B108866) | Disulfide bond | Intracellular Drug Release | Reduction of the disulfide bond by high intracellular glutathione concentrations breaks the linker. |

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome. nih.govclockss.org A photoaffinity probe typically contains a photoreactive group (e.g., a diazirine or benzophenone) that, upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to nearby molecules. mdpi.comclockss.org

Cbz-NH-PEG3-bromide can be used as a heterobifunctional linker to assemble these probes. For example, a ligand could be attached via the bromide, and a photoreactive group with a carboxylic acid handle could be coupled to the amine after deprotection. The PEG3 spacer physically separates the ligand from the photoreactive group, allowing the ligand to bind its target without interference before photoactivation. clockss.org The synthesis of probes containing a diazirine photoprobe, a PEG linker, and a biotin (B1667282) tag has been successfully used for pull-down assays and target identification. researchgate.net These probes can be incorporated into complex molecules like peptides using solid-phase synthesis. researchgate.net

The choice of the photoreactive group is critical, as different groups are activated by different wavelengths of light and have different reactive intermediates. nih.govmdpi.com The design of these probes often requires careful optimization to ensure efficient crosslinking to the specific target while minimizing non-specific labeling. clockss.org

Analytical and Spectroscopic Characterization of Cbznh Peg3 Bromide and Its Conjugates

Spectroscopic Methods for Structural Elucidation of Reaction Products

Spectroscopic techniques are indispensable for confirming the covalent structure of "Cbznh-peg3-bromide" and for verifying the successful formation of its conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "this compound". Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the carboxybenzyl (Cbz) protecting group, the triethylene glycol (PEG3) linker, and the terminal bromide.

In a typical ¹H NMR spectrum of "this compound", characteristic signals would be expected in distinct regions. The aromatic protons of the benzyl (B1604629) group of the Cbz moiety would appear in the downfield region, typically around 7.3-7.4 ppm. rsc.org The benzylic methylene (B1212753) protons (CH₂-Ph) of the Cbz group would produce a singlet at approximately 5.1-5.3 ppm. rsc.org The protons of the ethylene (B1197577) glycol units of the PEG3 linker would be observed as a series of multiplets in the range of 3.6-3.8 ppm. The methylene protons adjacent to the bromide would likely be shifted further downfield due to the electronegativity of the bromine atom.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the Cbz carbamate (B1207046) would exhibit a resonance around 156 ppm. rsc.org The aromatic carbons of the benzyl group would be found between 128 and 137 ppm. rsc.org The carbons of the PEG3 linker typically resonate in the 60-70 ppm range. The carbon atom directly bonded to the bromine would be expected at a lower field (higher ppm value) compared to the other PEG carbons.

Upon conjugation of "this compound" to another molecule (e.g., an amine-containing compound), significant changes in the NMR spectra would confirm the formation of a new covalent bond. For instance, the signals corresponding to the methylene protons adjacent to the bromine would show a characteristic upfield shift upon substitution.

Illustrative ¹H NMR Data for Cbz-Protected Amines and PEG Linkers

| Functional Group | Representative Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (Cbz) | 7.3-7.4 | Multiplet |

| Benzylic CH₂ (Cbz) | 5.1-5.3 | Singlet |

| PEG CH₂ | 3.6-3.8 | Multiplet |

| CH₂ adjacent to Bromide | ~3.5 | Triplet |

| NH (Carbamate) | ~5.0 | Broad Singlet |

This table is illustrative and based on typical values for similar compounds.

Illustrative ¹³C NMR Data for Cbz-Protected Amines and PEG Linkers

| Carbon Atom | Representative Chemical Shift (ppm) |

| Carbonyl (Cbz) | ~156 |

| Aromatic (Cbz) | 128-137 |

| Benzylic CH₂ (Cbz) | ~67 |

| PEG CH₂ | 60-70 |

| CH₂-Br | ~30 |

This table is illustrative and based on typical values for similar compounds.

Mass spectrometry (MS) is a critical technique for determining the molecular weight of "this compound" and its conjugates with high accuracy. nih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for such analyses.

The mass spectrum of "this compound" would show a molecular ion peak corresponding to its calculated molecular weight. The isotopic pattern of the molecular ion would be characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

When "this compound" is conjugated to a target molecule, the mass spectrum will show a new molecular ion peak corresponding to the sum of the molecular weight of the target molecule and the Cbznh-peg3- moiety, minus the mass of the leaving group (HBr). This provides direct evidence of successful conjugation.

Tandem mass spectrometry (MS/MS) can be employed to determine the site of conjugation. mdpi.com By selecting the molecular ion of the conjugate and subjecting it to fragmentation, the resulting fragment ions can reveal the connectivity of the atoms, thus confirming the specific site of attachment of the Cbznh-peg3- linker to the target molecule. mdpi.comnih.gov New fragmentation patterns for N-Cbz-protected aminoglycosides have been discovered, which can aid in structural elucidation. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Covalent Linkage Confirmation

Chromatographic Techniques for Product Purification and Purity Assessment

Chromatographic methods are essential for the purification of "this compound" and its conjugates, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, purification, and analysis of "this compound" and its derivatives. Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the molecules.

In a typical RP-HPLC analysis, "this compound" would elute at a specific retention time, which can be used for its identification and quantification. The purity of the compound can be assessed by the presence of a single major peak, with the area of the peak being proportional to its concentration. HPLC is also invaluable for monitoring the progress of conjugation reactions and for purifying the final conjugate from unreacted starting materials and by-products.

Size Exclusion Chromatography (SEC) is a powerful technique for characterizing the size and molecular weight distribution of PEGylated molecules. chromatographyonline.comsigmaaldrich.com While "this compound" itself is a small molecule, SEC becomes particularly important for the analysis of its conjugates, especially when conjugated to larger molecules like proteins or peptides. chromatographyonline.com

SEC separates molecules based on their hydrodynamic volume. The attachment of the PEG linker increases the hydrodynamic radius of the target molecule, leading to a shorter retention time on the SEC column compared to the unconjugated molecule. chromatographyonline.com This allows for the separation of the PEGylated conjugate from the unreacted starting material and can also be used to separate species with different degrees of PEGylation.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

Advanced Characterization of PEGylated Constructs

For a more in-depth analysis of conjugates formed from "this compound," a combination of advanced analytical techniques is often employed. The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the separation and identification of different species in a mixture. nih.gov This is particularly useful for analyzing complex reaction mixtures and identifying impurities.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can provide more detailed structural information and help to unambiguously assign all proton and carbon signals, which is crucial for confirming the structure of novel conjugates. biopharmaspec.com For larger PEGylated constructs, techniques like dynamic light scattering (DLS) can be used to determine the size distribution and aggregation state of the conjugates in solution. nih.gov

Determination of Conjugation Stoichiometry and Heterogeneity

Mass Spectrometry (MS) is a cornerstone technique for determining conjugation stoichiometry. criver.comnih.gov High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), allows for the precise mass measurement of the intact conjugate. tandfonline.com The mass difference between the unconjugated protein and the various conjugated forms reveals the number of attached linker-payload moieties. For large molecules like antibodies, analysis can be performed on the intact conjugate, or after reducing the antibody into its light and heavy chains to simplify the spectra. criver.com

Denaturing vs. Native MS: LC-MS can be performed under denaturing or native conditions. Denaturing conditions, often using organic solvents and acids, are effective for many conjugates but can disrupt non-covalent interactions, which might be problematic for certain antibody formats. tandfonline.com Native MS, performed under physiological-like conditions, is increasingly used to analyze intact conjugates, including those with non-covalent subunits, providing a more accurate picture of the drug load distribution (DLD). tandfonline.comnih.gov

Illustrative Mass Spectrometry Data for a Model Conjugate: The following table represents hypothetical mass spectrometry data for a model monoclonal antibody (mAb, ~150 kDa) conjugated with a payload via a Cbz-NH-PEG3-linker. The data illustrates how different species corresponding to varying drug-to-antibody ratios (DAR) would be identified.

| Identified Species | Theoretical Mass (Da) | Observed Mass (Da) | Inferred DAR | Relative Abundance (%) |

| Unconjugated mAb | 150,000 | 150,002 | 0 | 15 |

| mAb + 1 Linker-Payload | 151,500 | 151,503 | 1 | 35 |

| mAb + 2 Linker-Payloads | 153,000 | 153,005 | 2 | 40 |

| mAb + 3 Linker-Payloads | 154,500 | 154,506 | 3 | 10 |

Chromatographic Techniques are essential for separating the different species within a conjugate mixture, thereby assessing its heterogeneity. sepax-tech.com.cn

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. sepax-tech.com.cnchromatographyonline.com The addition of PEG chains increases the size of the protein, allowing for the separation of unconjugated protein from mono- and multi-PEGylated species. sepax-tech.com.cn SEC is often used to quantify aggregates and different conjugate forms. chromatographyonline.com

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating proteins based on their surface hydrophobicity. The attachment of a linker-payload can alter the hydrophobicity of the protein, enabling the separation of species with different DARs. HIC is particularly well-suited for analyzing ADCs. criver.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and can be used to separate different conjugate species. chromatographyonline.com It is often coupled directly with mass spectrometry for detailed characterization. nih.gov

Illustrative HIC Profile for a Model Conjugate: The table below shows representative data from an HIC separation of a model ADC, demonstrating the resolution of different DAR species.

| Peak Elution Time (min) | Corresponding Species | Peak Area (%) |

| 10.5 | Unconjugated Antibody (DAR 0) | 18 |

| 12.8 | DAR 1 | 38 |

| 14.2 | DAR 2 | 35 |

| 15.5 | DAR 3 | 9 |

Conformational Analysis of Conjugates in Solution

The conjugation of a linker and payload to a protein has the potential to alter its three-dimensional structure, which could in turn affect its biological activity and stability. Therefore, conformational analysis is a critical part of the characterization process.

Circular Dichroism (CD) Spectroscopy is a widely used technique to assess the secondary and tertiary structure of proteins. acs.org

Far-UV CD (190-250 nm): This region is sensitive to the protein's secondary structure (α-helix, β-sheet, random coil). acs.org By comparing the Far-UV CD spectrum of the conjugate to that of the unconjugated protein, one can determine if the conjugation process has induced significant changes in the secondary structure. researchgate.netnih.gov

Illustrative CD Spectroscopy Data for a Model Conjugate: The following table presents hypothetical data from a Far-UV CD analysis of a model protein before and after conjugation, showing minimal structural perturbation.

| Structural Element | Unconjugated Protein (%) | Conjugated Protein (%) |

| α-Helix | 25 | 24 |

| β-Sheet | 45 | 46 |

| Random Coil | 30 | 30 |

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide high-resolution structural information about bioconjugates in solution. researchgate.net While full structure determination of large protein conjugates by NMR is challenging, specific NMR experiments can provide valuable insights.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment generates a "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone. rsc.org By comparing the HSQC spectrum of the conjugate with that of the unconjugated protein, one can identify specific residues that are affected by the conjugation. Significant chemical shift perturbations can indicate the site of conjugation or regions of the protein that undergo conformational changes upon conjugation. rsc.orgfrontiersin.org

Diffusion-Ordered Spectroscopy (DOSY): This NMR technique separates signals based on the diffusion coefficient of the molecules, which is related to their size. rsc.org DOSY can be used to confirm conjugation and to study the conformational dynamics of the attached PEG chains. rsc.org

The comprehensive characterization of bioconjugates, including those potentially formed with linkers like Cbz-NH-PEG3-bromide, relies on a suite of orthogonal analytical techniques. Mass spectrometry and chromatography are indispensable for determining conjugation stoichiometry and assessing heterogeneity, providing critical information on the drug-to-antibody ratio and the distribution of different species. criver.comsepax-tech.com.cn Spectroscopic methods, particularly circular dichroism and nuclear magnetic resonance, offer detailed insights into the conformational integrity of the protein component after conjugation. acs.orgrsc.org Together, these methods ensure a thorough understanding of the bioconjugate's structure, which is fundamental to its development as a safe and effective therapeutic or diagnostic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.